molecular formula C13H14F3NO2 B068249 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 186203-08-7

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B068249
CAS No.: 186203-08-7
M. Wt: 273.25 g/mol
InChI Key: BLIQUJLAJXRXSG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a sophisticated chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable building block for the synthesis of novel bioactive molecules. Its core structure incorporates a carboxylic acid moiety, which provides a handle for further derivatization into amides, esters, and other functional groups, and a trifluoromethyl group, known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates. The benzyl group offers a site for structural diversification and can influence the molecule's overall pharmacophore profile.

Properties

IUPAC Name

1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)12(11(18)19)6-7-17(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIQUJLAJXRXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)O)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599238
Record name 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186203-08-7
Record name 1-(Phenylmethyl)-3-(trifluoromethyl)-3-pyrrolidinecarboxylic acid
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Record name 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Record name 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Preparation Methods

Nucleophilic Substitution

Reaction of pyrrolidine-3-carboxylic acid derivatives with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., NaH or KOH) provides moderate yields (45–60%). This method, however, often requires prolonged reaction times (12–24 hours) and suffers from competing side reactions, such as over-alkylation.

Palladium-Catalyzed Coupling

A more efficient approach involves Buchwald-Hartwig amination using Pd(OAc)₂ and PPh₃ as catalysts. As demonstrated in, a palladium complex formed in situ from Pd(OAc)₂ (0.07 mmol) and PPh₃ (0.23 mmol) in pyridine facilitated coupling between pyrrolidine intermediates and benzyl bromide. This method achieved yields of 75% under optimized conditions (80°C, 21 hours).

Trifluoromethylation Methods

The incorporation of the trifluoromethyl group at the 3-position is critical for modulating the compound’s lipophilicity and metabolic stability.

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate) has been explored. Reaction with pyrrolidine-3-carboxylic acid derivatives in DCM at −20°C yielded the trifluoromethylated product with 68% efficiency.

Building Block Approach

An alternative strategy involves synthesizing the trifluoromethyl group early in the pathway. For example, starting with 4,4,4-trifluoro-3-aminobutanoate , cyclization and subsequent functionalization steps avoid late-stage trifluoromethylation challenges. This method is preferred for industrial scalability due to reduced reagent costs.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight the superiority of palladium-based catalysts over copper or nickel complexes. A catalyst system comprising Pd(OAc)₂ (0.034 mmol) and PPh₃ (0.66 mmol) in pyridine/acetonitrile achieved a 42% isolated yield of the final product after bromination and hydrolysis.

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventAcetonitrile+15% vs. DMF
Temperature80°C+20% vs. 60°C
Reaction Time18–21 hoursMaximizes conversion

Data adapted from and demonstrate that acetonitrile enhances reaction homogeneity, while elevated temperatures accelerate cyclization kinetics.

Industrial-Scale Production Challenges

Large-scale synthesis requires addressing:

  • Safety concerns : Bromine and ethylvinylether, used in early routes, pose flammability and mutagenicity risks.

  • Purification hurdles : Chromatography is impractical; instead, acid-base extraction (e.g., HCl/NaOH washes) and recrystallization from ethanol/water mixtures are employed.

  • Cost efficiency : Transitioning from batch to continuous flow reactors reduced production costs by 30% in pilot studies.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclization + Benzylation5895Moderate
Pd-Catalyzed Coupling7598High
Trifluoromethyl Early-Stage6597High

The palladium-catalyzed route offers the best balance of yield and scalability, though trifluoromethyl early-stage incorporation minimizes purification steps.

Advancements in photoredox catalysis and electrochemical synthesis promise greener pathways for trifluoromethyl group introduction. Additionally, enzyme-mediated cyclization could enhance stereoselectivity, addressing current limitations in chiral purity.

Chemical Reactions Analysis

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The exact pathways involved depend on the specific application and target, but they often include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Purity (%) Key References
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid 1-Benzyl, 3-CF₃ 273.25 N/A 97.0
(±)-1-Methyl-4-phenyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylic acid 1-Methyl, 4-phenyl, 3-ureido 354.37 49 >99
(±)-1-Methyl-4-phenyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 1-Methyl, 4-phenyl, 3-CF₃-ureido 422.42 75 97
1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylic acid 1-Benzyl, 3-Boc-amino 320.38 N/A 95+
trans-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid 1-Benzyl, 4-(4-fluorophenyl) 295.38 N/A 95
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid Piperidine ring, 1-Cbz, 6-CF₃ 331.29 N/A N/A
Key Observations:
  • Trifluoromethyl vs. Ureido Groups: The trifluoromethyl group in the target compound enhances lipophilicity compared to ureido-substituted analogs (e.g., 354.37 g/mol vs.
  • Ring System Differences : Replacement of pyrrolidine with piperidine (e.g., 331.29 g/mol) increases ring size, affecting conformational flexibility and binding interactions .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group in the target compound increases logP compared to non-fluorinated analogs, which may enhance blood-brain barrier penetration.
  • Solubility : Carboxylic acid derivatives (e.g., target compound) generally exhibit moderate aqueous solubility, whereas esterified analogs (e.g., 1-Cbz derivatives) are more lipophilic .

Biological Activity

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its trifluoromethyl group and pyrrolidine ring, exhibits properties that may influence various biological systems, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄F₃NO₂, with a molar mass of approximately 273.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Structural Features of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-BenzylpyrrolidinePyrrolidine ring with a benzyl groupLacks trifluoromethyl substitution
3-(Trifluoromethyl)pyrrolidinePyrrolidine ring with a trifluoromethyl groupNo benzyl substitution
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylateMethyl ester instead of carboxylic acidAltered solubility and reactivity
1-Benzyl-4-trifluoromethyl-pyrrolidineSimilar structure but different position of trifluoromethyl groupPotentially different biological activity

The biological activity of this compound is believed to be linked to its interaction with specific biological targets. The trifluoromethyl group is known to enhance binding affinity to certain receptors and enzymes, which can lead to altered physiological responses. Research indicates that compounds with similar structures often exhibit varied pharmacological effects based on their substituents and stereochemistry .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound. For instance, its structural similarity to known pharmacologically active compounds suggests it may function as an antagonist or modulator in neuropeptide systems .

Case Study: RXFP3 Antagonism
A notable study investigated the role of RXFP3 antagonists in metabolic syndrome and alcohol addiction. The findings indicated that compounds structurally related to this compound could modulate appetite and stress responses in animal models. This suggests a potential application in treating conditions such as obesity and substance use disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the pyrrolidine ring can significantly impact receptor binding and efficacy. For example, altering the length of the linkage between the phenyl ring and the pyrrolidine moiety has been shown to affect antagonist activity at RXFP3 receptors .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Shortening linkage with phenyl groupAbolished activity
Lengthening linkage with phenethyl groupEnhanced activity
Removal of specific methyl groupsDecreased potency

Q & A

Q. Optimization strategies :

  • Computational reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways and intermediates .
  • Experimental screening : Use high-throughput methods to test catalysts (e.g., Pd for cross-couplings) and solvents (e.g., DMF for polar aprotic conditions). Reaction monitoring via LC-MS ensures intermediate stability .

Basic: Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

Answer:

  • Stereochemistry :
    • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose derivatives) .
    • X-ray crystallography : Confirms absolute configuration, critical for structure-activity relationships .
  • Purity :
    • ¹H/¹³C NMR : Detects impurities via integration anomalies (e.g., residual benzyl halides).
    • HPLC-MS : Quantifies purity >95% and identifies byproducts (e.g., de-fluorinated analogs) .

Advanced: How can computational chemistry aid in predicting the reactivity and optimizing the synthesis of this compound?

Answer:

  • Reactivity prediction :
    • Transition state modeling : Identifies rate-limiting steps (e.g., trifluoromethyl group incorporation) using DFT .
    • Solvent effects : COSMO-RS simulations optimize solvation for intermediates .
  • Reactor design :
    • Microfluidic systems : Simulated fluid dynamics enhance mixing efficiency for exothermic steps (e.g., benzylation) .

Advanced: How to address discrepancies in reported biological activities of this compound across different studies?

Answer:

  • Experimental variables :
    • Cell line specificity : Test in multiple models (e.g., prostate vs. breast cancer) to assess context-dependent effects .
    • Dose-response curves : Ensure consistency in IC₅₀ measurements (e.g., autophagy vs. apoptosis pathways) .
  • Data reconciliation :
    • Meta-analysis : Pool datasets using standardized assays (e.g., MTT for proliferation) and apply statistical weighting .

Basic: What are the key considerations for ensuring the compound’s stability under various experimental conditions?

Answer:

  • Storage :
    • Temperature : -20°C in anhydrous DMSO to prevent hydrolysis of the trifluoromethyl group .
  • In situ stability :
    • pH control : Buffered solutions (pH 6–8) avoid decarboxylation of the carboxylic acid moiety .
    • Light protection : Amber vials prevent UV-induced degradation of the benzyl group .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound in pharmacological studies?

Answer:

  • Target identification :
    • Pull-down assays : Use biotinylated analogs to isolate binding proteins (e.g., kinases) .
    • Molecular docking : Predict interactions with targets like mTOR using AutoDock Vina .
  • Pathway analysis :
    • RNA-seq : Identify differentially expressed genes post-treatment (e.g., autophagy-related ATG5) .
    • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

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